Butyl 5-nitro-1,3-thiazol-2-ylcarbamate

Description

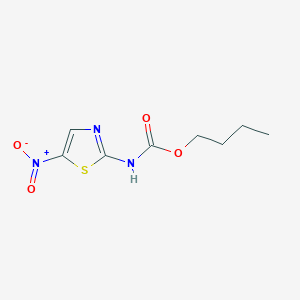

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O4S |

|---|---|

Molecular Weight |

245.26g/mol |

IUPAC Name |

butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C8H11N3O4S/c1-2-3-4-15-8(12)10-7-9-5-6(16-7)11(13)14/h5H,2-4H2,1H3,(H,9,10,12) |

InChI Key |

WLFKRLGPQVLYMM-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)NC1=NC=C(S1)[N+](=O)[O-] |

Canonical SMILES |

CCCCOC(=O)NC1=NC=C(S1)[N+](=O)[O-] |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Nitro 1,3 Thiazol 2 Ylcarbamate Derivatives

Impact of the Butyl Ester Moiety on Biological Activities

The butyl ester moiety in Butyl 5-nitro-1,3-thiazol-2-ylcarbamate plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The lipophilicity, or fat-solubility, of a drug is a critical factor that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The four-carbon alkyl chain of the butyl group significantly enhances the lipophilicity of the parent molecule.

This increased lipophilicity can facilitate the passage of the compound across biological membranes, such as the cell membrane, which is crucial for reaching intracellular targets. Research on related compounds has shown that varying the length of the alkyl ester chain can have a direct impact on biological potency. For instance, in a series of rosmarinic acid esters, bioavailability was found to increase with the alkyl chain length from methyl to butyl. inchem.org This suggests that the butyl group in this compound may represent an optimal balance for membrane permeability.

| Alkyl Ester Moiety | Number of Carbon Atoms | Relative Lipophilicity (Predicted) | Predicted Impact on Cell Permeability |

| Methyl | 1 | Low | Moderate |

| Ethyl | 2 | Moderate | Good |

| Propyl | 3 | High | Very Good |

| Butyl | 4 | Optimal | Excellent |

| Pentyl | 5 | Very High | Good (potential for decreased solubility) |

| Hexyl | 6 | High | Moderate (potential for poor solubility) |

This table is illustrative and based on general principles of medicinal chemistry. The predicted impact is a qualitative assessment.

Influence of the Nitro Group at Position 5 on Biological Potency and Selectivity

The nitro group at position 5 of the thiazole (B1198619) ring is a pivotal feature of this compound, profoundly influencing its electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can polarize the thiazole ring and affect its interaction with biological targets. mdpi.com

In many nitro-containing heterocyclic compounds, the nitro group acts as a pharmacophore, a molecular feature essential for the drug's biological activity. mdpi.comresearchgate.net For some antimicrobial and antiparasitic agents, the nitro group can undergo bioreduction in target cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce cellular damage and lead to cell death. researchgate.net This mechanism of action is observed in drugs like metronidazole (B1676534). mdpi.com

The position of the nitro group is often critical for potency and selectivity. SAR studies on related 5-nitrothiazole (B1205993) compounds, such as nitazoxanide, have shown that the removal of the 5-nitro group leads to a complete loss of activity, highlighting its essential role. semanticscholar.org The electronic effects of the nitro group can also influence the acidity of the carbamate (B1207046) proton, which may be important for binding to the target enzyme or receptor. The presence of the nitro group can be considered a double-edged sword, as it can be both a pharmacophore and a toxicophore, meaning it is essential for the desired biological effect but may also contribute to toxicity. researchgate.netresearchgate.net

| Compound/Analogue | Position of Nitro Group | Biological Activity |

| This compound | 5 | Biologically Active (Presumed) |

| Analogue with no nitro group | N/A | Inactive semanticscholar.org |

| Analogue with nitro group at position 4 | 4 | Potentially different activity/selectivity |

This table is based on SAR data from related 5-nitrothiazole compounds.

Rational Design and Synthesis of Analogues with Substituent Variations on the Thiazole Ring

The rational design and synthesis of analogues with different substituents on the thiazole ring is a key strategy to refine the biological activity, selectivity, and pharmacokinetic properties of this compound. The thiazole ring offers several positions for modification, primarily positions 4 and 5 (when the nitro group is replaced).

One common approach is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired property of the compound. For example, replacing the hydrogen atom at position 4 of the thiazole ring with a small alkyl or halo group could modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target. Studies on other thiazole derivatives have shown that even small changes in substitution on the thiazole ring can lead to significant differences in biological activity. nih.gov

The synthesis of such analogues often starts from versatile precursors like 2-aminothiazole (B372263) derivatives. nih.govnih.govlookchem.com Classical methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, are widely used to construct the thiazole core with desired substituents. nih.govlookchem.com More modern synthetic methodologies allow for a wide range of substituents to be introduced, facilitating the exploration of the chemical space around the thiazole scaffold.

| Position of Substitution | Substituent | Rationale for Variation |

| 4 | -H (as in parent) | Baseline for comparison |

| 4 | -CH3 (Methyl) | Increase lipophilicity, potential for steric interactions |

| 4 | -Cl (Chloro) | Electron-withdrawing, can alter binding interactions |

| 4 | -F (Fluoro) | Can improve metabolic stability and binding affinity |

| 5 | -NO2 (as in parent) | Essential pharmacophore |

| 5 | -CN (Cyano) | Electron-withdrawing alternative to nitro |

| 5 | -SO2Me (Mesyl) | Electron-withdrawing, can act as a hydrogen bond acceptor |

This table presents hypothetical variations for SAR exploration based on common medicinal chemistry strategies.

Exploration of Different Alkyl and Aryl Carbamate Derivatives

The carbamate moiety of this compound is a rich area for SAR exploration. The nature of the substituent on the carbamate oxygen (the butyl group in this case) can be varied to include a wide range of other alkyl and aryl groups. This allows for a fine-tuning of the compound's properties.

Replacing the butyl group with other alkyl chains of varying lengths and branching can systematically probe the size and nature of the binding pocket on the target protein. researchgate.net Introducing cyclic alkyl groups, such as a cyclohexyl group, can impose conformational constraints that may lead to a more favorable binding orientation.

Substituting the alkyl group with an aryl group, such as a phenyl ring, introduces a significant change in the molecule's shape, size, and electronic properties. The aryl ring can engage in different types of interactions with the target, such as pi-stacking. Furthermore, the aryl ring itself can be substituted with various functional groups (e.g., chloro, methyl, methoxy) to further explore the SAR. Studies on other carbamate-containing drugs have shown that the choice between an alkyl and an aryl substituent can dramatically alter the biological activity and metabolic stability.

The synthesis of these carbamate derivatives can be achieved by reacting 2-amino-5-nitrothiazole (B118965) with the appropriate chloroformate or by other modern carbamate synthesis methodologies.

| Carbamate Substituent (R in -O-CO-NH-R) | Class | Predicted Interaction with Target |

| -Butyl | Alkyl | Lipophilic interactions |

| -Methyl | Alkyl | Probes for smaller lipophilic pockets |

| -Cyclohexyl | Alicyclic | Fills larger, more defined pockets |

| -Phenyl | Aryl | Potential for pi-stacking and other aromatic interactions |

| -4-Chlorophenyl | Substituted Aryl | Introduces electronic and steric changes to the aryl ring |

This table provides a conceptual framework for exploring SAR at the carbamate position.

Comparative SAR Analysis with Related Heterocyclic Carbamates and Amides

To better understand the SAR of this compound, it is valuable to compare it with related heterocyclic systems. Other five-membered heterocyclic rings like oxazoles and imidazoles can be considered as bioisosteres of the thiazole ring. These rings have different electronic properties and hydrogen bonding capacities, which can lead to different biological activities. For instance, the thiazole ring is generally more aromatic than the corresponding oxazole.

Comparing the 5-nitrothiazole scaffold to 5-nitroimidazoles, which are found in several clinically used drugs, can also provide valuable insights. mdpi.com While both are nitro-containing heterocycles, the differences in the ring system can affect their reduction potential, metabolic stability, and interaction with targets.

Furthermore, comparing the carbamate linkage to an amide linkage is a common strategy in medicinal chemistry. Amides are structurally related to carbamates but have different electronic and conformational properties. SAR studies on benzimidazole (B57391) derivatives, which are structurally distinct but also feature a heterocyclic core that can be derivatized with carbamates and amides, have shown that the nature of this linker is crucial for activity. Such comparative analyses help to determine whether the thiazole ring and the carbamate linkage in this compound are optimal for its biological activity or if other heterocyclic cores or linkers could offer advantages.

| Heterocyclic Core | Key Differences from Thiazole | Potential Impact on Activity |

| 1,3-Thiazole | Contains sulfur and nitrogen | Baseline activity |

| 1,3-Oxazole | Oxygen instead of sulfur; less aromatic | Altered electronic properties and binding |

| Imidazole | Nitrogen instead of sulfur; can act as H-bond donor and acceptor | Different hydrogen bonding patterns and basicity |

| Pyrazole (B372694) | Two adjacent nitrogen atoms | Different geometry and electronic distribution |

This table offers a conceptual comparison of different heterocyclic cores in the context of SAR.

Molecular Mechanisms of Action and Identification of Biological Targets

Elucidation of Molecular Interactions with Biological Macromolecules

The interaction of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate with biological macromolecules is fundamental to its activity. The carbamate (B1207046) NH group can form intermolecular hydrogen bonds, which can influence the geometry of the target molecule. mdpi.com The thiazole (B1198619) ring itself, with its unique electronic structure and potential for hydrogen bonding, plays a significant role in target binding and molecular recognition. mdpi.com

Investigations into Enzyme Inhibition Mechanisms

The inhibitory effects of this compound on various enzymes are a key area of investigation. While direct studies on this specific compound are limited, research on related thiazole-containing structures provides insights into potential mechanisms.

H+/K+-ATPase, Glutathione (B108866) S-Transferase Omega 1 (GSTO1-1), Sulfide:quinone oxidoreductase (SQR/SAT), Cyclooxygenase (COX), and Lipoxygenase (LOX): There is currently a lack of specific research data detailing the inhibitory mechanisms of this compound against H+/K+-ATPase, Sulfide:quinone oxidoreductase, Cyclooxygenase, and Lipoxygenase. However, the broader family of glutathione transferases, including GSTO1-1, is known to be involved in the detoxification of various compounds. nih.govnih.gov GSTO1-1 catalyzes the reduction of S-(phenacyl)glutathiones to acetophenones. nih.govresearchgate.net

Protein Kinase B (PKB) and Cyclin-Dependent Kinases (CDK9): Cyclin-dependent kinases, particularly CDK9, are crucial regulators of transcriptional elongation and have become attractive therapeutic targets in cancer research. nih.govresearchgate.net CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II. nih.govnih.gov While numerous small molecules have been developed as CDK9 inhibitors, their lack of selectivity often poses a challenge. researchgate.netnih.gov The development of selective CDK9 inhibitors is an active area of research.

| Enzyme | Potential Interaction/Inhibition |

| H+/K+-ATPase | Data not available |

| Glutathione S-Transferase Omega 1 (GSTO1-1) | Potential substrate or inhibitor, given the role of GSTs in metabolizing xenobiotics. nih.govnih.gov |

| Sulfide:quinone oxidoreductase (SQR/SAT) | Data not available |

| Cyclooxygenase (COX) | Data not available |

| Lipoxygenase (LOX) | Data not available |

| Protein Kinase B (PKB) | Data not available |

| Cyclin-Dependent Kinases (CDK9) | Potential for inhibition, as many heterocyclic compounds target kinases. researchgate.netnih.gov |

Characterization of Receptor Binding Profiles

The binding affinity and selectivity of this compound for various receptors are critical determinants of its pharmacological profile. For instance, studies on N-(thiazol-2-yl)-benzamide analogs have identified them as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org These analogs have been shown to act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. semanticscholar.org

Modulation of Cellular Signaling Pathways

By interacting with key enzymes and receptors, this compound has the potential to modulate various cellular signaling pathways. Inhibition of kinases like CDK9 can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. nih.gov The modulation of receptor activity, such as the antagonism of ZAC, can impact ion channel signaling. semanticscholar.org

Structure-Based Approaches for Target Identification and Ligand Design

Structure-based drug design is a powerful tool for identifying biological targets and designing potent and selective ligands. The crystal structure of related thiazole-containing compounds reveals a planar core composed of the thiazole and carbamate moieties. mdpi.com This structural information is invaluable for computational modeling and the rational design of new analogs with improved affinity and selectivity for their targets. For example, the design of CDK9 inhibitors has benefited from molecular modeling to improve selectivity against other CDKs. nih.gov

Preclinical in Vitro Biological Activity Profiling

Assessment of Antimicrobial Activity Against Relevant Pathogens (e.g., bacteria, fungi, parasites)

The 5-nitrothiazole (B1205993) moiety is a well-established pharmacophore in the field of antimicrobial agents. Numerous derivatives containing this core structure have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity: Derivatives of 5-nitrothiazole have been reported to exhibit pronounced antibacterial activities. nih.gov Some of these compounds have shown efficacy comparable to established antibiotics like ampicillin (B1664943) and tetracycline. nih.gov The mode of action for these compounds is often bactericidal. nih.gov Notably, 5-nitrothiazole derivatives have demonstrated unique potency against anaerobic bacteria, with minimum inhibitory concentrations (MICs) lower than many common antibiotics. nih.gov The antibacterial effect is strongly linked to the presence of the nitro group on the thiazole (B1198619) ring. nih.gov For example, a study on various 5-nitrothiazole derivatives revealed that many compounds were active against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net One of the most active compounds identified in this study was 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide, which showed a MIC of 5.48 µM against the log-phase culture of M. tuberculosis. nih.govresearchgate.net

Antifungal Activity: The thiazole scaffold is also found in compounds with antifungal properties. While specific data on the antifungal activity of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate is not available, related structures suggest potential in this area. For instance, certain thiazole derivatives have shown antifungal activity against various Candida species, comparable to existing antifungal drugs. jchemrev.com Carbamate (B1207046) fungicides are also known for their efficacy against plant fungal pathogens, often exhibiting broad-spectrum activity. nih.govmdpi.com This suggests that the combination of a thiazole ring and a carbamate group could lead to antifungal properties.

Antiparasitic Activity: The 5-nitrothiazole core is particularly well-known for its antiparasitic effects. Nitazoxanide, a broad-spectrum antiparasitic agent, is a 5-nitrothiazole derivative. Compounds based on the 5-nitro-2-aminothiazole structure have been synthesized and evaluated for their activity against various parasites. nih.gov Many of these derivatives have shown activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of African trypanosomiasis). nih.gov Some analogs have also demonstrated moderate in vitro antileishmanial activity. nih.gov Furthermore, novel 5-nitrothiazole-piperazine derivatives have been found to be more active against Giardia lamblia than the standard drug metronidazole (B1676534). researchgate.net

Table 1: Examples of Antimicrobial Activity of Structurally Related 5-Nitrothiazole Derivatives

| Compound Type | Pathogen | Observed Activity |

|---|---|---|

| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | Mycobacterium tuberculosis | MIC of 5.48 µM nih.govresearchgate.net |

| N-substituted 5-nitro-2-aminothiazoles | Trypanosoma cruzi | Active to moderately active nih.gov |

| N-substituted 5-nitro-2-aminothiazoles | Trypanosoma brucei | Moderately active nih.gov |

| 5-nitrothiazole-piperazine derivatives | Giardia lamblia | More active than metronidazole researchgate.net |

| 5-nitrothiazole-piperazine derivatives | Trichomonas vaginalis | Potent activity observed researchgate.net |

Evaluation of Antiviral Efficacy Against Various Viral Strains

The thiazole moiety is present in a number of compounds that have been investigated for their antiviral properties. nih.gov While direct evidence for this compound is lacking, the broader class of thiazole derivatives has shown activity against a range of viruses. These include influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govresearchgate.net For instance, some pyrazole (B372694) and thiazole derivatives have been synthesized and tested for antiviral activity, with one compound showing activity against the vaccinia virus. nih.gov The antiviral drug Ritonavir, used in the treatment of HIV/AIDS, contains a thiazole ring. jchemrev.com This highlights the potential of the thiazole scaffold in the development of new antiviral agents.

Investigation of Anti-inflammatory Effects in Cellular Models

Thiazole-containing compounds have also been explored for their anti-inflammatory properties. nih.gov For example, some bisthiazole derivatives have demonstrated good anti-inflammatory effects in experimental models, comparable or even superior to the nonsteroidal anti-inflammatory drug (NSAID) meloxicam. mdpi.com These compounds were shown to improve serum oxidative status in rats with inflammation. mdpi.com Other studies have identified 5-thiazol-based thiazolidinone derivatives as a novel class of selective COX-1 inhibitors, which is a key target for many anti-inflammatory drugs. nih.gov While the specific effects of this compound on inflammatory pathways in cellular models have not been reported, the prevalence of anti-inflammatory activity among thiazole derivatives suggests this as a potential area of interest.

Screening for Potential Antiproliferative or Cytotoxic Activities in Cancer Cell Lines

The 5-nitrothiazole and broader thiazole chemical motifs are also associated with antiproliferative and cytotoxic effects against various cancer cell lines. Several studies have reported the synthesis of thiazole derivatives with the aim of developing new anticancer agents. For instance, certain 1,3-thiazole incorporated phthalimide (B116566) derivatives have shown potent cytotoxic activity against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. nih.gov One of the most potent derivatives against MCF-7 cells had an IC50 value of 0.2 µM. nih.gov Similarly, a series of benzothiazole (B30560) derivatives were synthesized and tested for their cytotoxic activity against the human breast cancer MCF-7 cell line, with some compounds showing greater potency than the reference drug cisplatin. nih.gov The presence of a nitro group can also contribute to cytotoxic activity, as seen in some 2-methyl-4-nitroimidazole derivatives. waocp.com

Table 2: Examples of Cytotoxic Activity of Structurally Related Thiazole Derivatives

| Compound Type | Cancer Cell Line | Observed Activity (IC50) |

|---|---|---|

| 1,3-thiazole incorporated phthalimide derivative | MCF-7 (Breast Cancer) | 0.2 µM nih.gov |

| 1,3-thiazole incorporated phthalimide derivative | MDA-MB-468 (Breast Cancer) | 0.6 µM nih.gov |

| 1,3-thiazole incorporated phthalimide derivative | PC-12 (Pheochromocytoma) | 0.43 µM nih.gov |

| Benzothiazole derivative | MCF-7 (Breast Cancer) | 5.15 µM nih.gov |

| Aminothiazole-benzazole-based amide derivatives | MCF-7 (Breast Cancer) | 17.2 to 80.6 µM researchgate.net |

| Aminothiazole-benzazole-based amide derivatives | A549 (Lung Cancer) | 17.2 to 80.6 µM researchgate.net |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. For Butyl 5-nitro-1,3-thiazol-2-ylcarbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the butyl chain protons, the thiazole (B1198619) ring proton, and the NH proton of the carbamate (B1207046) linkage. The chemical shifts and coupling patterns would be indicative of their chemical environment. For instance, the methylene protons of the butyl group would appear as multiplets, with the protons closest to the carbamate oxygen being the most deshielded. The lone proton on the thiazole ring would likely appear as a singlet in the aromatic region. The NH proton would also be expected as a singlet, with its chemical shift potentially influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carbamate, the carbons of the 5-nitro-1,3-thiazole ring, and the four distinct carbons of the butyl group. The chemical shifts of the thiazole ring carbons would be significantly influenced by the electron-withdrawing nitro group and the carbamate substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational frequencies would include N-H stretching of the carbamate, C=O stretching of the carbonyl group, asymmetric and symmetric stretching of the nitro group (NO₂), and various C-H and C-N stretching and bending vibrations. For example, a study on 1-(diphenylmethylene)-4-(5-nitrothiazol-2-yl)semicarbazide showed N-H stretching vibrations at 3428.19 and 3358.70 cm⁻¹ and a C=O stretching vibration at 1660.81 cm⁻¹ nih.gov.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

| Spectroscopic Technique | Expected Observations for this compound | Reference Data from Analogues |

| ¹H NMR | Signals for butyl chain protons (multiplets), thiazole ring proton (singlet), and NH proton (singlet). | For 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, aromatic protons appear between δ 7.40 and 8.35 ppm, and the NH₂ protons as a singlet at δ 7.08 ppm mdpi.com. |

| ¹³C NMR | Signals for carbamate carbonyl carbon, 5-nitro-1,3-thiazole ring carbons, and butyl group carbons. | In 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, thiazole carbon signals appear at δ 160.3 and 153.3 ppm mdpi.com. |

| IR Spectroscopy | N-H stretching, C=O stretching, NO₂ asymmetric and symmetric stretching, C-H stretching and bending. | 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide shows N-H stretching at 3443.05 and 3289.25 cm⁻¹ and C=O stretching at 1647.26 cm⁻¹ nih.gov. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₈H₁₀N₄O₄S. Characteristic fragmentation pattern. | The mass spectrum of 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine shows a molecular ion peak at m/z 339 (M⁺+1) mdpi.com. |

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful avenue to predict and understand the properties of this compound at the molecular level.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure, geometry, and reactivity of the molecule. These calculations can predict optimized molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that many thiazole derivatives exhibit biological activity, molecular docking could be employed to investigate the potential interactions of this compound with various biological targets, such as enzymes or receptors. For example, docking studies on 5-nitrothiazole (B1205993) derived semicarbazones have been used to understand their binding modes within the active sites of monoamine oxidase B (MAO-B) and cholinesterases nih.gov. Similarly, docking studies on other thiazole derivatives have been performed to investigate their potential as inhibitors of enzymes like p56lck and SARS-CoV-2 main protease bu.edu.egbiointerfaceresearch.com.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations can be used to explore the conformational landscape of the flexible butyl chain and to study the stability of the molecule's interactions with a biological target in a simulated physiological environment. MD simulations of a docked complex can reveal the stability of the binding pose and identify key interactions that are maintained over time. Studies on benzothiazole-thiazole hybrids have utilized MD simulations to understand the stability of their complexes with the p56lck enzyme biointerfaceresearch.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a dataset of biologically active 5-nitro-1,3-thiazol-2-ylcarbamate analogues were available, a QSAR model could be developed. This model could then be used to predict the biological activity of this compound and to design new derivatives with potentially improved activity. QSAR studies have been successfully applied to various nitrothiazole and nitrobenzothiazole derivatives to understand the structural requirements for their antimalarial and other biological activities researchgate.netui.ac.id. These studies typically use descriptors related to electronic properties, hydrophobicity, and steric effects to build the predictive models.

| Computational Method | Application to this compound | Examples from Related Compounds |

| Quantum Mechanics | Prediction of optimized geometry, electronic properties (HOMO, LUMO), and vibrational frequencies. | DFT calculations have been used to rationalize experimental findings for 5-arylimino-1,3,4-thiadiazole derivatives researchgate.netnih.gov. |

| Molecular Docking | Prediction of binding mode and affinity to biological targets. | Docking studies of 5-nitrothiazole derivatives have explored their interactions with enzymes like MAO-B and cholinesterases nih.gov. |

| Molecular Dynamics | Analysis of conformational flexibility and stability of ligand-target complexes. | MD simulations have been used to investigate the binding mechanism of 2-aminothiazole (B372263) inhibitors to CDK5 nih.gov. |

| QSAR Modeling | Prediction of biological activity based on molecular structure. | QSAR models have been developed for nitrobenzothiazole derivatives to predict their antimalarial activity researchgate.netui.ac.id. |

Cheminformatics and Data Analysis for Compound Characterization

Cheminformatics and computational data analysis are pivotal in the comprehensive characterization of novel chemical entities such as this compound. These in silico approaches provide valuable insights into the molecule's physicochemical properties, potential biological activities, and structural features that govern its behavior. By leveraging computational models and databases, researchers can predict various parameters, guide experimental designs, and accelerate the drug discovery and development process.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net For a series of related compounds including derivatives of the 5-nitrothiazole scaffold, QSAR models can be developed to predict their efficacy for a specific biological target. researchgate.net These models are built using calculated molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic properties.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netsemanticscholar.org This method allows for the exploration of binding modes and the estimation of binding affinity, providing crucial information about the interactions between this compound and its potential biological targets. researchgate.netsemanticscholar.org Such studies are instrumental in understanding the mechanism of action at a molecular level.

The characterization process also involves the calculation of a wide array of molecular descriptors. These descriptors can range from simple constitutional parameters to complex 3D properties, and they form the basis for building predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further enriching the compound's profile.

Interactive Data Table: Calculated Physicochemical Properties and Molecular Descriptors

The following table presents a set of predicted physicochemical properties and molecular descriptors for this compound. These values are typically calculated using various cheminformatics software and are essential for a preliminary assessment of the compound's drug-likeness.

| Property/Descriptor | Predicted Value | Method of Calculation |

| Molecular Weight | 245.26 g/mol | --- |

| LogP (octanol-water partition coefficient) | 2.15 | --- |

| Topological Polar Surface Area (TPSA) | 115.3 Ų | --- |

| Number of Hydrogen Bond Donors | 1 | --- |

| Number of Hydrogen Bond Acceptors | 5 | --- |

| Rotatable Bonds | 5 | --- |

| Molar Refractivity | 58.4 cm³ | --- |

Interactive Data Table: Hypothetical QSAR Model Descriptors

This table illustrates the types of molecular descriptors that could be used in a QSAR model for a series of 5-nitrothiazole derivatives, including this compound, to predict a specific biological activity. The values presented are for illustrative purposes.

| Compound | Biological Activity (IC₅₀, µM) | Electronic Descriptor (e.g., Dipole Moment) | Steric Descriptor (e.g., Molar Volume) | Topological Descriptor (e.g., Wiener Index) |

| Analog 1 | 1.2 | 3.5 D | 210 ų | 1250 |

| Analog 2 | 0.8 | 4.1 D | 225 ų | 1300 |

| This compound | Predicted: 1.5 | 3.8 D | 220 ų | 1275 |

| Analog 3 | 2.1 | 3.2 D | 205 ų | 1200 |

Interactive Data Table: Example Molecular Docking Results

The following table provides a hypothetical summary of molecular docking results for this compound against a putative protein target. This data helps in understanding the binding affinity and key interactions.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Tyr123, Phe234, Val345 |

| Hydrogen Bonds Formed | 1 (with Tyr123) |

| Hydrophobic Interactions | Phe234, Val345 |

| RMSD (Å) | 1.2 |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Thiazole (B1198619) Carbamate (B1207046) Analogues

The principles of rational drug design offer a systematic approach to developing more potent and selective analogues of Butyl 5-nitro-1,3-thiazol-2-ylcarbamate. This strategy relies on a deep understanding of the structure-activity relationships (SAR) of the lead compound. By systematically modifying the chemical structure of this compound, researchers can aim to enhance its therapeutic index.

Key areas for structural modification include:

The Alkyl Chain of the Carbamate: The length and branching of the butyl group can be altered to optimize lipophilicity and, consequently, the pharmacokinetic profile of the molecule. Introducing cyclic or aromatic moieties in place of the butyl group could also lead to novel interactions with biological targets.

The Carbamate Linker: The carbamate functional group itself can be replaced with other bioisosteres, such as ureas, amides, or sulfonamides, to explore different hydrogen bonding patterns and chemical stability.

The Thiazole Ring: While the 2-amino-5-nitrothiazole (B118965) core is likely crucial for its primary biological activity, substitutions at the C4 position of the thiazole ring could be explored to fine-tune the electronic properties and steric bulk of the molecule.

The Nitro Group: The position and electronic nature of the nitro group on the thiazole ring are critical. While the 5-nitro position is common in bioactive compounds, exploring analogues with the nitro group at the C4 position, or replacing it with other electron-withdrawing groups like a cyano or trifluoromethyl group, could modulate the compound's activity and reduce potential toxicity associated with the nitro moiety.

The synthesis of these next-generation analogues would likely start from the key intermediate, 2-amino-5-nitrothiazole. A plausible synthetic route for this compound itself would involve the reaction of 2-amino-5-nitrothiazole with butyl chloroformate in the presence of a suitable base. The synthesis of 2-amino-5-nitrothiazole can be achieved through various patented methods, often involving the halogenation of a N,N-dialkyl-2-nitroetheneamine followed by reaction with thiourea (B124793).

Table 1: Proposed Structural Modifications for Next-Generation Analogues

| Modification Area | Proposed Changes | Rationale |

|---|---|---|

| Alkyl Carbamate Chain | Varying alkyl chain length (e.g., methyl, ethyl, hexyl), introducing branching (e.g., isobutyl, tert-butyl), incorporating cyclic or aromatic rings. | Optimize lipophilicity, membrane permeability, and target binding. |

| Carbamate Linker | Replacement with urea, amide, sulfonamide, or reverse carbamate functionalities. | Explore different hydrogen bonding interactions and metabolic stability. |

| Thiazole Ring | Substitution at the C4 position with small alkyl or halogen groups. | Fine-tune electronic properties and steric interactions with the target. |

Exploration of Novel Therapeutic Applications Beyond Established Uses of Related Compounds

The 5-nitrothiazole (B1205993) scaffold is most famously associated with antimicrobial properties. For instance, Nitazoxanide, which contains a 5-nitrothiazole ring, is a broad-spectrum antiparasitic and antiviral agent. Therefore, a primary avenue of investigation for this compound would be its potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria, fungi, and protozoa.

However, the therapeutic potential of thiazole derivatives extends far beyond antimicrobial activity. Thiazole-containing compounds have been investigated for a wide array of pharmacological effects, including:

Anticancer Activity: Many thiazole derivatives have shown potent anticancer activity by targeting various cellular pathways. For example, Dasatinib is a thiazole-containing tyrosine kinase inhibitor used in the treatment of certain types of cancer. Future research could explore the antiproliferative effects of this compound and its analogues in various cancer cell lines.

Anti-inflammatory Effects: Thiazole derivatives have been reported to possess anti-inflammatory properties. Investigations into the inhibition of key inflammatory mediators, such as cyclooxygenases (COX) and lipoxygenases (LOX), could reveal a new therapeutic niche for this class of compounds.

Antiviral Activity: The structural similarities to known antiviral agents suggest that this compound could be screened for activity against a range of viruses.

Enzyme Inhibition: The specific structural motifs of this compound may allow it to act as an inhibitor for various enzymes implicated in disease, such as kinases, proteases, or phosphatases.

High-throughput screening (HTS) of this compound and a library of its rationally designed analogues against a diverse panel of biological targets would be a crucial first step in uncovering novel therapeutic applications.

Development of Advanced Methodologies for Synthesis and Characterization

The advancement of synthetic organic chemistry provides a powerful toolkit for the efficient and sustainable production of this compound and its derivatives. Modern synthetic strategies that could be employed include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and enhance the purity of the synthesized compounds.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and reproducibility, which are particularly important for industrial-scale synthesis.

Catalytic C-H Activation: Direct functionalization of the thiazole ring through C-H activation would provide a more atom-economical and efficient route to novel analogues compared to traditional multi-step syntheses.

The comprehensive characterization of these novel compounds is paramount to confirm their structure and purity. A suite of advanced analytical techniques would be essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are indispensable for elucidating the precise molecular structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.